molecular formula C27H25N3O6 B138330 Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate CAS No. 139481-38-2

Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate

Cat. No. B138330
M. Wt: 487.5 g/mol
InChI Key: PUMUDLJJTIMDFU-UHFFFAOYSA-N
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Patent
US06177587B1

Procedure details

The concentrate obtained in Working Example 2(2) (methyl2-[N-t-butoxycarbonyl-N-[(2′-cyanobiphenyl-4-yl)methyl]amino]-3-nitro-benzoate [BBN]) and methanol (3200 L) were mixed, and 35% concentrated hydrochloric acid (1050 L) was added to the mixture at 30° C. or less for about 4 hours. The mixture was heated to reflux temperature (67-69° C.) at a speed of 10° C. or less/hour, and stirred for about 1.5 hours under reflux. The reaction solution was cooled, to which was added methanol (800 L), and the solution was stirred at 3-10° C. for about 1 hour. The precipitated crystals were separated, washed with methanol and dried to give methyl 2-[[(2′-cyano-biphenyl-4-yl)methyl]amino]-3-nitro-benzoate [MBN] (407 kg; yield based on MPB: 75%).
Quantity
1050 L
Type
reactant
Reaction Step Two
Quantity
800 L
Type
solvent
Reaction Step Three
Quantity
3200 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:36])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]=1[N:13](C(OC(C)(C)C)=O)[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:27]#[N:28])=[CH:17][CH:16]=1.Cl>CO>[C:27]([C:22]1[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=1[C:18]1[CH:19]=[CH:20][C:15]([CH2:14][NH:13][C:5]2[C:6]([N+:10]([O-:12])=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([O:2][CH3:1])=[O:36])=[CH:16][CH:17]=1)#[N:28]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)[N+](=O)[O-])N(CC1=CC=C(C=C1)C1=C(C=CC=C1)C#N)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
1050 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
800 L
Type
solvent
Smiles
CO
Step Four
Name
Quantity
3200 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 (± 1) °C
Stirring
Type
CUSTOM
Details
stirred for about 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled, to which
STIRRING
Type
STIRRING
Details
the solution was stirred at 3-10° C. for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were separated
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(#N)C1=C(C=CC=C1)C1=CC=C(C=C1)CNC1=C(C(=O)OC)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 407 kg
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.